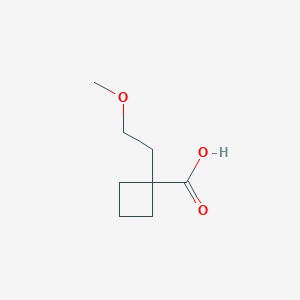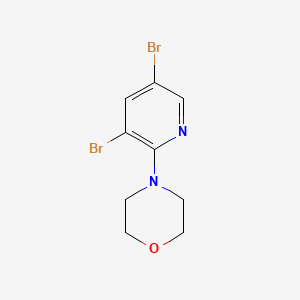
4-(3,5-Dibromopyridin-2-yl)morpholine
Descripción general
Descripción
“4-(3,5-Dibromopyridin-2-yl)morpholine”, also known as DBPM, is a heterocyclic compound that belongs to the pyridine and morpholine subclasses. It has a CAS Number of 1259313-58-0 and a molecular weight of 322 .
Molecular Structure Analysis
The molecular formula of “4-(3,5-Dibromopyridin-2-yl)morpholine” is C9H10Br2N2O . The InChI code is 1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“4-(3,5-Dibromopyridin-2-yl)morpholine” is a solid substance with a melting point of 102-104°C .Aplicaciones Científicas De Investigación
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, related to 4-(3,5-Dibromopyridin-2-yl)morpholine, are highlighted for their significance in inhibiting the PI3K-AKT-mTOR pathway. This pathway is crucial in various cellular functions, and its inhibition is of interest in cancer research. The morpholine oxygen in these compounds forms a key hydrogen bonding interaction and conveys selectivity over a broader kinome. The discovery of potent non-nitrogen containing morpholine isosteres has also been noted for their application in dual inhibitors of mTORC1 and mTORC2, which are targets in cancer therapy (Hobbs et al., 2019).
Xanthine Oxidase Inhibitors
Morpholine derivatives have been evaluated for inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds similar to 4-(3,5-Dibromopyridin-2-yl)morpholine showed excellent inhibitory properties against XO and suppressed nuclear factor κB activation, suggesting potential use in treating conditions like gout and inflammation (Šmelcerović et al., 2013).
Chalcopyrite Oxidation Inhibition
Research involving 4-(2-hydroxyphenyl)-2-(morpholin-4-yl)-1,3-thiazole and related compounds demonstrates their effectiveness as anodic inhibitors in the aqueous oxidation of chalcopyrite, a primary copper iron sulfide mineral. This finding is significant for mineral processing and the mining industry, where controlling the oxidation process is crucial (Chirita et al., 2020).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have shown inhibitory effects on tumor necrosis factor alpha and nitric oxide, indicating potential applications in cancer and inflammatory diseases. The synthesis and structure of these compounds have been a focal point in developing new therapeutics (Lei et al., 2017).
Neurokinin-1 Receptor Antagonism
Morpholine derivatives, including 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, have been identified as high-affinity neurokinin-1 receptor antagonists. These compounds have potential applications in treating conditions like emesis and depression due to their pharmacological profile (Harrison et al., 2001).
DNA-Dependent Protein Kinase Inhibition
Morpholine derivatives are also notable as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair and cellular response to DNA damage. These inhibitors, like dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441), are vital in cancer research for their potential to enhance the effectiveness of radiotherapy and chemotherapy (Cano et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,5-dibromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQAQCDPWWXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dibromopyridin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



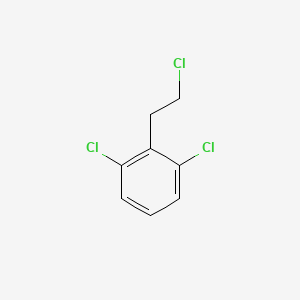

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)
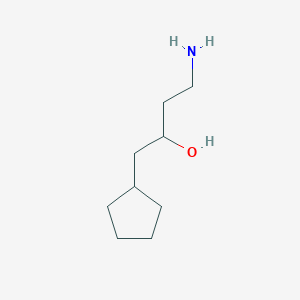

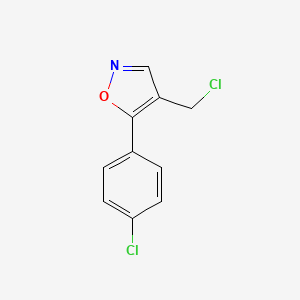
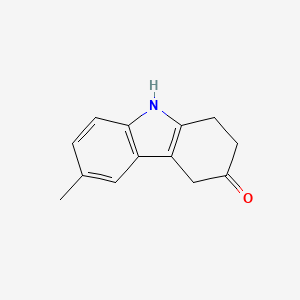

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
